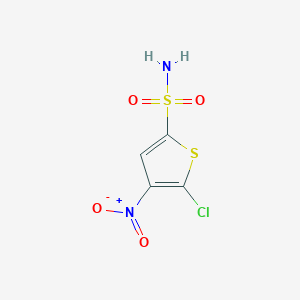

5-Chloro-4-nitrothiophene-2-sulfonamide

Beschreibung

Significance of Heterocyclic Compounds in Contemporary Medicinal Chemistry Research

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural basis of a vast number of therapeutic agents. nih.gov These cyclic organic molecules, which contain at least one atom other than carbon within their ring structure, are integral to the composition of many biologically crucial molecules like DNA, hemoglobin, and various vitamins. ijnrd.orgjmchemsci.com It is estimated that over 85% of all biologically active chemical entities incorporate a heterocyclic ring. nih.govijnrd.org The inclusion of heteroatoms such as nitrogen, sulfur, and oxygen imparts unique physicochemical properties to these molecules, influencing their solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov This versatility allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates, optimizing their absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties. nih.gov

The significance of heterocyclic compounds is further underscored by their presence in a wide array of drugs with diverse therapeutic applications. numberanalytics.com They are found in antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic agents, among others. ijnrd.orgajchem-b.com The continuous exploration of novel heterocyclic scaffolds and the development of innovative synthetic methodologies have expanded the accessible chemical space for drug discovery, enabling the creation of more effective and targeted therapies. nih.gov

Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is a prominent heterocyclic scaffold in medicinal chemistry. researchgate.netnih.gov Its structure is found in both natural and synthetic compounds that exhibit a wide range of biological activities. researchgate.netderpharmachemica.com The thiophene ring is considered a "privileged" structure in drug design due to its ability to interact with various biological targets. nih.govnih.gov The sulfur atom in the thiophene ring influences its electronic properties and allows for diverse chemical modifications, making it a versatile building block for the synthesis of new therapeutic agents. derpharmachemica.commdpi.com

Thiophene derivatives have demonstrated a remarkable spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. researchgate.netnih.gov Several commercially successful drugs, such as the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine, feature a thiophene moiety, highlighting its importance in drug development. nih.gov The bioisosteric relationship between the thiophene ring and the benzene (B151609) ring allows it to be used as a substitute to modulate the biological activity and physicochemical properties of a molecule. nih.gov Research into thiophene-containing compounds remains an active area, with ongoing efforts to synthesize and evaluate new derivatives with improved efficacy and safety profiles. nih.govresearchgate.net

The sulfonamide functional group (-SO2NH2) has a long and storied history in medicinal chemistry, dating back to the discovery of the antibacterial properties of prontosil (B91393) in the 1930s. researchgate.netopenaccesspub.org This discovery ushered in the era of chemotherapy and established sulfonamides as the first class of synthetic antimicrobial agents. ajchem-b.comajchem-b.com While their use as antibiotics has somewhat diminished with the rise of other drug classes, sulfonamides remain a crucial component in the development of a wide array of modern therapeutics. researchgate.netnih.gov

The versatility of the sulfonamide group allows it to serve as a key pharmacophore in drugs targeting a diverse range of diseases. researchgate.netresearchgate.net Beyond their antimicrobial applications, sulfonamide derivatives are utilized as diuretics, antidiabetic agents, anti-inflammatory drugs (including selective COX-2 inhibitors), and anticancer agents. researchgate.netopenaccesspub.org Their ability to act as inhibitors of enzymes like carbonic anhydrase has led to their use in the treatment of glaucoma. ajchem-b.comajchem-b.com The ongoing exploration of sulfonamide chemistry continues to yield new compounds with novel mechanisms of action and therapeutic potential, solidifying their enduring importance in drug discovery and development. researchgate.nettandfonline.comyork.ac.uk

Positioning of 5-Chloro-4-nitrothiophene-2-sulfonamide within Advanced Chemical Research

The compound this compound occupies a specific niche within the broader landscape of advanced chemical research, combining the key structural features of both thiophene and sulfonamide chemistries. This unique combination of a substituted thiophene ring and a sulfonamide functional group makes it a subject of interest for further investigation and potential applications in medicinal and materials chemistry.

This compound is classified as a substituted aromatic sulfonamide. Its molecular architecture is characterized by a central thiophene ring, which is a five-membered heterocyclic aromatic system containing a sulfur atom. wikipedia.org This core structure is further functionalized with three key substituents that significantly influence its chemical properties and potential reactivity: a chloro group at the 5-position, a nitro group at the 4-position, and a sulfonamide group at the 2-position. uni.lu

The presence of the electron-withdrawing nitro and chloro groups, along with the sulfonamide moiety, deactivates the thiophene ring towards electrophilic substitution and influences the acidity of the sulfonamide proton. derpharmachemica.commdpi.com The specific arrangement of these functional groups creates a distinct electronic and steric profile, which can be exploited in the design of molecules with specific biological activities or material properties. The interplay between the aromatic thiophene core and its substituents defines the compound's unique chemical identity and potential for further chemical transformations. researchgate.net

The history of substituted thiophene chemistry began with the discovery of thiophene itself in 1882. derpharmachemica.comwikipedia.org Early research focused on understanding its aromatic character and reactivity, which often mirrors that of benzene. derpharmachemica.comwikipedia.org Over the decades, synthetic methodologies for the functionalization of the thiophene ring have become increasingly sophisticated, allowing for the preparation of a vast array of derivatives with diverse substitution patterns. nih.govresearchgate.net

Similarly, the field of sulfonamide chemistry has a rich history rooted in the development of sulfa drugs. researchgate.netopenaccesspub.org Since their initial application as antibacterials, the scope of sulfonamide research has expanded dramatically. ajchem-b.comnih.gov Current research trends focus on the design and synthesis of novel sulfonamide derivatives with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. researchgate.netresearchgate.net There is also a growing interest in the application of sulfonamides in materials science and catalysis.

The convergence of these two fields in a molecule like this compound reflects a modern approach to chemical research, where the combination of well-established pharmacophores and functional groups is used to create novel molecular entities with unique properties. Current research in this area is likely to focus on the synthesis of derivatives of this compound and the evaluation of their potential as bioactive agents or as building blocks for more complex molecular systems. mdpi.comnih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-4-nitrothiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O4S2/c5-4-2(7(8)9)1-3(12-4)13(6,10)11/h1H,(H2,6,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMLFNQCVNTKHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1[N+](=O)[O-])Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370942 | |

| Record name | 5-chloro-4-nitrothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61714-46-3 | |

| Record name | 5-chloro-4-nitrothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61714-46-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloro 4 Nitrothiophene 2 Sulfonamide and Its Advanced Derivatives

Foundational Synthetic Routes to the Thiophene (B33073) Core

The construction of the thiophene nucleus is the initial and crucial phase in the synthesis of 5-Chloro-4-nitrothiophene-2-sulfonamide. Various cyclization reactions are employed to form this five-membered heterocyclic ring.

Cyclization Reactions for Thiophene Ring Formation

Several named reactions are fundamental to the synthesis of the thiophene ring. The Paal-Knorr thiophene synthesis, for instance, involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent to yield the thiophene core. nih.govpharmaguideline.com Another significant method is the Gewald aminothiophene synthesis, which is a multicomponent reaction that typically starts from an α-methylene ketone, a cyanomethylene reagent, and elemental sulfur in the presence of a base to produce 2-aminothiophenes. derpharmachemica.com

The Fiesselmann thiophene synthesis offers a route through the condensation of thioglycolic acid derivatives with α,β-acetylenic esters. derpharmachemica.com Furthermore, cyclization of functionalized alkynes provides a modern and efficient pathway to substituted thiophenes. mdpi.com These reactions can be promoted by metals or bases and offer a high degree of regioselectivity. mdpi.com

| Cyclization Method | Key Reactants | Product Type |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, Sulfurizing agent | Substituted thiophenes |

| Gewald Synthesis | α-Methylene ketone, Cyanomethylene reagent, Sulfur | 2-Aminothiophenes |

| Fiesselmann Synthesis | Thioglycolic acid derivatives, α,β-Acetylenic esters | Hydroxythiophene carboxylates |

| Alkyne Cyclization | Functionalized alkynes | Regioselectively substituted thiophenes |

Regioselective Introduction of Chloro and Nitro Substituents (e.g., Electrophilic Aromatic Substitution)

Once the thiophene ring is formed, the next step involves the regioselective introduction of the chloro and nitro groups. Thiophene and its derivatives are susceptible to electrophilic aromatic substitution. The directing effects of the substituents on the ring are crucial for achieving the desired substitution pattern.

For the synthesis of this compound, a plausible pathway involves the initial chlorination of a suitable thiophene precursor. Subsequently, the introduction of the nitro group at the 4-position is achieved through nitration. The conditions for these electrophilic substitution reactions must be carefully controlled to ensure the correct regiochemistry. For instance, nitration of 2-acetyl-5-chlorothiophene (B429048) using a mixed acid of concentrated sulfuric acid and nitric acid has been shown to yield the 3-nitro derivative, which after further reactions can lead to a 4-nitro substituted thiophene. researchgate.net The presence of a deactivating group at the 2-position can direct the incoming nitro group to the 4-position.

Elaboration to the Sulfonamide Moiety

The introduction of the sulfonamide group is a critical step in the synthesis of the target molecule and its derivatives. This is typically achieved by first preparing a thiophene-derived sulfonyl chloride, which is then reacted with an amine.

Reaction of Thiophene-Derived Sulfonyl Chlorides with Amines

The formation of the sulfonamide linkage is generally accomplished by reacting a thiophene sulfonyl chloride with a primary or secondary amine. This nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride is a well-established method for sulfonamide synthesis. The reactivity of the sulfonyl chloride is influenced by the electronic nature of the substituents on the thiophene ring.

For the synthesis of this compound, the precursor would be 5-chloro-4-nitrothiophene-2-sulfonyl chloride. This intermediate is then reacted with ammonia (B1221849) or an appropriate amine to furnish the desired sulfonamide. nih.gov

Base-Mediated Sulfonamide Formation

The reaction between a sulfonyl chloride and an amine is often carried out in the presence of a base. The base serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, thereby driving the reaction to completion. Common bases used for this purpose include pyridine, triethylamine, or aqueous solutions of sodium acetate (B1210297) or sodium carbonate. gssrr.orgucl.ac.uk The choice of base and solvent can influence the reaction rate and yield. For instance, the synthesis of 5-chloro-thiosulfadiazine compounds, which are derivatives of thiophene sulfonamides, has been successfully achieved using two-phase systems of organic solvents with bases like sodium acetate or sodium carbonate. gssrr.org

Contemporary Synthetic Strategies and Innovations

Modern synthetic chemistry has introduced a variety of innovative strategies for the functionalization of thiophenes, which can be applied to the synthesis of this compound and its advanced derivatives. These methods often offer improved efficiency, selectivity, and functional group tolerance compared to traditional approaches.

Recent advances in C-H functionalization provide a powerful tool for the direct introduction of substituents onto the thiophene ring, often with high regioselectivity. nih.govnih.govacs.org Metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are also widely used to form carbon-carbon bonds and introduce diverse functionalities onto the thiophene core. nih.gov These methods allow for the synthesis of a wide array of advanced derivatives.

| Contemporary Strategy | Description | Potential Application |

| C-H Functionalization | Direct conversion of C-H bonds to C-C or C-X bonds. | Introduction of chloro, nitro, or other groups with high regioselectivity. |

| Metal-Catalyzed Cross-Coupling | Formation of C-C bonds using catalysts (e.g., Palladium, Nickel). nih.gov | Synthesis of advanced derivatives with diverse aryl or alkyl substituents. |

| One-Pot Synthesis | Multiple reaction steps in a single vessel. | Streamlining the synthesis of this compound. |

| Catalytic Sulfonamide Synthesis | Direct formation of sulfonamides from thiols and amines. nih.gov | A more sustainable route to the sulfonamide moiety. |

Multi-Step Advanced Organic Synthesis Protocols

The construction of the this compound core and its advanced derivatives typically involves a sequence of carefully planned reactions. While a direct, single-step synthesis is uncommon, a logical multi-step approach can be devised based on established thiophene chemistry. A plausible synthetic pathway would begin with a suitable thiophene precursor, followed by sequential introduction of the required functional groups.

A general protocol might involve:

Nitration: Introduction of the nitro group at the 4-position of a 2-substituted thiophene ring.

Chlorination: Selective introduction of a chlorine atom at the 5-position. The reactivity of the thiophene ring is heavily influenced by existing substituents, which guide the position of electrophilic substitution. uoanbar.edu.iq

Sulfonylation: Introduction of a chlorosulfonyl group (-SO₂Cl) at the 2-position. This is often achieved by reacting the thiophene derivative with chlorosulfonic acid.

Amination: The final step involves the reaction of the resulting thiophene-2-sulfonyl chloride with an amine (such as ammonia or a primary/secondary amine) to form the desired sulfonamide. frontiersrj.com

This step-wise approach allows for the controlled construction of the molecule and provides opportunities to introduce diversity at various stages, leading to a library of advanced derivatives.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Thiophene Sulfonamide Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds, enabling the derivatization of the thiophene scaffold. The Suzuki-Miyaura reaction is particularly prominent in this context, coupling an organoboron compound (like a boronic acid) with an organohalide. doaj.orgresearchgate.net This methodology is highly effective for synthesizing 5-aryl-thiophene-2-sulfonamide derivatives from a 5-bromo or 5-chloro precursor. doaj.orgnih.gov

The general reaction involves treating a halogenated thiophene sulfonamide, such as 5-bromo-4-nitrothiophene-2-sulfonamide, with an aryl boronic acid in the presence of a palladium catalyst and a base. nih.gov Catalytic systems often employ palladium(0) complexes like Pd(PPh₃)₄ or are generated in situ from palladium(II) precursors such as Pd(OAc)₂ with phosphine (B1218219) ligands. nih.govyoutube.com The reaction is valued for its mild conditions, high yields, and tolerance of a wide range of functional groups on the coupling partners. nih.gov This allows for the synthesis of a diverse library of derivatives where the substituent at the 5-position can be systematically varied. dntb.gov.ua

| Entry | Aryl Boronic Acid | Resulting 5-Substituent | Catalyst System | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylboronic acid | Phenyl | Pd(PPh₃)₄ / K₃PO₄ | 85 |

| 2 | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | Pd(PPh₃)₄ / K₃PO₄ | 92 |

| 3 | 4-Chlorophenylboronic acid | 4-Chlorophenyl | Pd(PPh₃)₄ / K₃PO₄ | 88 |

| 4 | 3-Fluorophenylboronic acid | 3-Fluorophenyl | Pd(OAc)₂ / SPhos | 90 |

| 5 | Thiophene-2-boronic acid | Thiophen-2-yl | Pd(PPh₃)₄ / K₃PO₄ | 78 |

This table presents illustrative data for the Suzuki-Miyaura cross-coupling reaction based on typical outcomes reported for similar thiophene systems. doaj.orgnih.gov

Tandem Reactions (e.g., Henry Reaction) in Nitrothiophene Synthesis

Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer an efficient strategy for synthesizing complex molecules. The Henry (or nitroaldol) reaction, a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, can be incorporated into such sequences for nitrothiophene synthesis. wikipedia.orgorganic-chemistry.org

A reported synthetic route to 2-nitrothiophenes utilizes a tandem sequence initiated by a Henry reaction. researchgate.netresearchgate.net This process can involve the reaction of nitromethane (B149229) with a β-thiocyanatopropenal. The reaction begins with the base-catalyzed addition of the nitromethane anion to the aldehyde (Henry reaction), followed by an intramolecular nucleophilic substitution on the sulfur atom of the thiocyanate (B1210189) group, leading to ring closure and formation of the 2-nitrothiophene (B1581588) ring system. researchgate.net This approach demonstrates how a classic named reaction can be cleverly integrated into a tandem process to build the core heterocyclic structure of the target molecule. researchgate.net

Nucleophilic Substitution on Sulfur in Thiophene Derivatization

The synthesis of the sulfonamide functional group itself is a cornerstone of this chemistry and proceeds via a nucleophilic substitution on the sulfur atom. The key intermediate is a thiophene-2-sulfonyl chloride, which is highly electrophilic at the sulfur center. This intermediate is typically formed by the reaction of a thiophene derivative with chlorosulfonic acid.

The subsequent reaction of this sulfonyl chloride with a nucleophile, such as ammonia, a primary amine, or a secondary amine, results in the formation of the sulfonamide N-S bond. frontiersrj.com This is an example of a nucleophilic acyl substitution on a sulfuryl group. The high reactivity of the sulfonyl chloride allows this reaction to proceed efficiently, often in the presence of a base to neutralize the HCl byproduct. frontiersrj.com This fundamental transformation is not only the final step in synthesizing the parent this compound but is also the key reaction for creating a wide array of N-substituted derivatives, as detailed in section 2.4.1.

Environmentally Conscious ("Green") Synthetic Approaches for Sulfonamides

Modern synthetic chemistry places increasing emphasis on sustainability. Green chemistry principles are being applied to sulfonamide synthesis to reduce environmental impact by minimizing waste and avoiding hazardous materials. researchgate.net

Key green approaches include:

Alternative Solvents: Replacing traditional volatile organic solvents with more benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). sci-hub.se PEG 400, for instance, is effective, recyclable, and biodegradable. acs.org

Flow Chemistry: Utilizing meso-reactor or flow systems can enhance safety, scalability, and efficiency. Flow synthesis of sulfonamides has been shown to reduce reaction times and waste, with product isolation often requiring only simple extraction and precipitation. acs.org

Solvent-Free Reactions: Performing reactions under neat (solvent-free) conditions represents an ideal green methodology. sci-hub.se Mechanochemical approaches, using ball-milling to facilitate reactions in the solid state, provide a solvent-free, one-pot method for synthesizing sulfonamides from disulfides via a sulfonyl chloride intermediate. rsc.org

Alternative Reagents: Using more stable and less toxic starting materials, such as sodium sulfinate instead of sulfonyl chlorides, in water-based systems, further enhances the green credentials of the synthesis. researchgate.net

These methods offer powerful and sustainable alternatives to classical batch syntheses, aligning the production of sulfonamide derivatives with modern environmental standards. rsc.orgresearchgate.net

Strategic Derivatization of the this compound Scaffold

N-Substitution of the Sulfonamide Functional Group

A primary strategy for creating advanced derivatives of this compound is through N-substitution of the sulfonamide group. This modification can significantly alter the physicochemical and biological properties of the parent molecule. The synthesis is straightforward and highly versatile, involving the reaction of the precursor, 5-chloro-4-nitrothiophene-2-sulfonyl chloride, with a diverse range of primary or secondary amines. frontiersrj.com

The reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine, or K₂CO₃) to act as an HCl scavenger. This method allows for the incorporation of a wide variety of substituents on the sulfonamide nitrogen, including alkyl, aryl, and heterocyclic moieties. By systematically varying the amine reactant, a large library of N-substituted derivatives can be generated for further investigation. nih.gov

| Entry | Amine Reactant | Resulting N-Substituent | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Aniline (B41778) | -NH(C₆H₅) | Pyridine, rt, 12h | 91 |

| 2 | Benzylamine | -NH(CH₂C₆H₅) | K₂CO₃, Acetonitrile, 60°C, 6h | 89 |

| 3 | Morpholine | -N(C₄H₈O) | Triethylamine, DCM, rt, 4h | 95 |

| 4 | Piperidine | -N(C₅H₁₀) | Triethylamine, DCM, rt, 4h | 93 |

| 5 | Propylamine | -NH(CH₂CH₂CH₃) | K₂CO₃, Acetonitrile, 60°C, 8h | 85 |

This table presents illustrative data for the N-substitution reaction based on typical outcomes for the synthesis of sulfonamides. frontiersrj.comnih.gov

Incorporation of Diverse Heterocyclic Moieties

The introduction of heterocyclic rings such as oxadiazole, pyrazole (B372694), thiazole (B1198619), and thiadiazole onto the this compound backbone is a common strategy to generate novel chemical entities. These moieties are known to be present in numerous biologically active compounds and can significantly influence the physicochemical and pharmacological properties of the parent molecule.

Oxadiazolyl Derivatives

The synthesis of 1,3,4-oxadiazole-containing sulfonamides can be achieved through various routes. A common method involves the reaction of a hydrazide with an orthoester. For instance, novel 4-chloro-2-benzylthiobenzenesulfonamides bearing a 1,3,4-oxadiazole (B1194373) ring have been synthesized starting from 2,4-dichloro-5-sulfamoylbenzhydrazide, which reacts with orthoesters in refluxing glacial acetic acid to yield the desired 1,3,4-oxadiazole derivatives. nih.gov Another approach involves the cyclization of N,N'-diacylhydrazine derivatives using a cyclodehydration reagent like phosphorus oxychloride (POCl₃). nih.gov

Table 1: Synthesis of Oxadiazolyl Derivatives

| Starting Material | Reagent(s) | Resulting Moiety | Reference |

|---|---|---|---|

| 2,4-dichloro-5-sulfamoylbenzhydrazide | Orthoesters, Acetic Acid | 1,3,4-Oxadiazole | nih.gov |

Pyrazolyl Derivatives

Pyrazole moieties can be integrated into the sulfonamide structure through several synthetic pathways. One common method is the reaction of a pyrazole-4-sulfonyl chloride with an appropriate amine in the presence of a base like diisopropylethylamine in a solvent such as dichloromethane. nih.gov The synthesis of the initial pyrazole ring itself can be accomplished by the condensation of a 1,3-dicarbonyl compound, such as pentane-2,4-dione, with hydrazine (B178648) hydrate. nih.gov Multicomponent reactions have also been employed to efficiently construct highly substituted pyrazole derivatives. mdpi.com

Table 2: Synthesis of Pyrazolyl Derivatives

| Starting Material | Reagent(s) | Resulting Moiety | Reference |

|---|---|---|---|

| Pyrazole-4-sulfonyl chloride | 2-Phenylethylamine, DIPEA | Pyrazole-4-sulfonamide | nih.gov |

| Pentane-2,4-dione | Hydrazine hydrate | 3,5-dimethyl-1H-pyrazole | nih.gov |

Thiazolyl Derivatives

The synthesis of thiazole-bearing sulfonamides often involves the reaction of a precursor containing a sulfonamide group with reagents that facilitate the formation of the thiazole ring. For example, new pyranothiazole and thiazolopyranopyrimidine derivatives incorporating a sulfonamide moiety have been synthesized, highlighting the versatility of synthetic routes to these structures. Another strategy involves the reaction of Schiff bases with thioglycolic acid in the presence of a catalyst like zinc chloride to form thiazolidinone rings. ekb.eg

Table 3: Synthesis of Thiazolyl Derivatives

| Precursor Type | Key Reaction | Resulting Moiety | Reference |

|---|---|---|---|

| Sulfonamide-containing intermediates | Cyclization reactions | Pyrano[2,3-d]thiazole |

Thiadiazolyl Derivatives

1,3,4-Thiadiazole derivatives of nitrothiophene have been synthesized, demonstrating a direct link to the core structure of interest. One synthetic approach involves reacting 2-chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole (B14149414) with various thiol derivatives in the presence of potassium carbonate in dimethylformamide (DMF) to yield the final products. nih.gov The synthesis of the thiadiazole ring itself often proceeds from the cyclization of thiosemicarbazides, which can be prepared from acylhydrazines. sbq.org.br

Table 4: Synthesis of Thiadiazolyl Derivatives

| Starting Material | Reagent(s) | Resulting Moiety | Reference |

|---|---|---|---|

| 2-chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole | Thiol derivatives, K₂CO₃, DMF | 5-(nitrothiophen-2-yl)-1,3,4-Thiadiazole | nih.gov |

| Acylhydrazines | Sulfur reagents (e.g., CS₂) | 1,3,4-Thiadiazole | sbq.org.br |

Integration of Other Pharmacophoric Units

The incorporation of larger, often polycyclic, pharmacophoric units such as benzothiazole (B30560), quinoline, and anthracene (B1667546) can introduce significant structural diversity and modulate the biological activity profile of the this compound core.

Benzothiazole Derivatives

Hybrid compounds coupling sulfonamide and benzothiazole moieties have been synthesized. A typical route involves the cyclization of N-arylthiourea to form an amino-benzothiazole, which is then reacted with a benzenesulfonyl chloride to yield the target sulfonamide. researchgate.net For example, 2-amino-6-phenylbenzothiazole can be reacted with benzenesulfonyl chloride or para-toluenesulfonyl chloride to produce the corresponding sulfonamides. researchgate.net Another approach involves the cyclization of 4-fluoro-3-chloro aniline with potassium thiocyanate to yield a 2-amino-benzothiazole intermediate, which is subsequently treated with a sulfonyl chloride. researchgate.net

Table 5: Synthesis of Benzothiazole Derivatives

| Starting Material | Key Reagent(s) | Resulting Moiety | Reference |

|---|---|---|---|

| 2-amino-6-phenylbenzothiazole | Benzenesulfonyl chloride | Benzothiazole sulfonamide | researchgate.net |

Quinoline Derivatives

The synthesis of quinoline-sulfonamide derivatives can be accomplished through multi-step sequences. One method involves the reaction of 8-hydroxyquinoline (B1678124) with chlorosulfonic acid to produce 8-hydroxyquinoline-5-sulfonyl chloride. nih.gov This sulfonyl chloride can then be reacted with various amines to form the corresponding sulfonamides. nih.gov Advanced synthetic protocols may utilize reactions like Suzuki and acid-amine cross-coupling to build complex quinoline-sulfonamide structures. nih.gov

Table 6: Synthesis of Quinoline Derivatives

| Starting Material | Key Reagent(s) | Resulting Moiety | Reference |

|---|---|---|---|

| 8-hydroxyquinoline | Chlorosulfonic acid, Amines | 8-hydroxyquinoline-5-sulfonamide | nih.gov |

Anthracene Derivatives

Anthracene moieties can be attached to a thiophene sulfonamide core to create novel derivatives. researchgate.net The synthesis of substituted anthracenes often begins with the corresponding anthraquinones, which can be reduced using various reagents. nih.gov For instance, 2-Chloro, 5-nitro, 9,10-anthraquinone can be synthesized via a Friedel-Crafts acylation reaction between 4-chlorophthalic anhydride (B1165640) and nitrobenzene, followed by cyclization. orientjchem.org This anthraquinone (B42736) serves as a precursor that can be reduced to the anthracene scaffold, which can then be further functionalized or linked to the sulfonamide moiety. The introduction of substituents at the 9 and 10 positions of the anthracene ring can alter its electronic and photophysical properties. mdpi.com

Table 7: Synthesis of Anthracene Derivatives

| Precursor | Key Reaction Type | Resulting Moiety | Reference |

|---|---|---|---|

| Anthraquinone | Reduction (e.g., with Zinc) | Anthracene | nih.gov |

| 4-chlorophthalic anhydride and nitrobenzene | Friedel-Crafts acylation/cyclization | 2-Chloro, 5-nitro, 9,10-anthraquinone | orientjchem.org |

Chemical Reactivity and Mechanistic Transformations of 5 Chloro 4 Nitrothiophene 2 Sulfonamide

Reactivity Associated with the Sulfonamide Group

The sulfonamide group (-SO₂NH₂) is a critical functional group that dictates a significant portion of the molecule's chemical behavior. It is involved in several important reactions, including nucleophilic substitutions and condensations.

The sulfonamide group itself is generally stable and less prone to direct nucleophilic substitution at the sulfur atom under standard conditions. However, the nitrogen atom of the sulfonamide can be deprotonated to form a sulfonamidate anion. This anion is a potent nucleophile and can participate in reactions. For instance, alkylation of the sulfonamide nitrogen can occur. In a related compound, 5-bromothiophene-2-sulfonamide, the sulfonamide is deprotonated using lithium hydride (LiH) and then reacted with alkyl bromides to yield N-alkylated products. nih.gov This suggests that 5-Chloro-4-nitrothiophene-2-sulfonamide could undergo similar N-alkylation reactions.

Furthermore, the most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. ijarsct.co.in This highlights the reactivity of the sulfonyl chloride precursor (5-chloro-4-nitrothiophene-2-sulfonyl chloride) towards nucleophilic attack by amines to form the sulfonamide. matrix-fine-chemicals.com While this is the formation of the title compound, it underscores the susceptibility of the sulfur atom in the related sulfonyl chloride to nucleophilic attack, a fundamental reaction type in sulfonamide chemistry.

Table 1: Examples of Nucleophilic Substitution Reactions Involving Sulfonamide Groups

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| 5-Bromothiophene-2-sulfonamide | Alkyl bromides | 1. LiH, DMF 2. Stir at RT | 5-Bromo-N-alkylthiophene-2-sulfonamide nih.gov |

| Sulfonyl Chloride | Primary/Secondary Amine | Basic medium | Sulfonamide ijarsct.co.in |

| 2-Halogenobenzenesulfonamides | Sodium polysulfide (Na₂Sₓ) | - | 2-Mercaptobenzenesulfonamide nih.gov |

This table presents generalized reactions of sulfonamides and their precursors to illustrate the types of nucleophilic substitution reactions this functional group can be involved in.

The direct condensation of a sulfonamide with a carboxylic acid to form an N-acylsulfonamide is a challenging transformation. However, this can be achieved using coupling agents. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), are commonly used to activate the carboxylic acid, making it susceptible to nucleophilic attack by the sulfonamide nitrogen. nih.govlibretexts.org This method is crucial in synthesizing N-acylsulfonamide derivatives. nih.gov The reaction is often promoted by a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP). nih.gov

While direct condensation with amines is not a typical reaction for the sulfonamide group itself, the synthesis of sulfonamides from sulfonyl chlorides and amines is a form of condensation reaction where water is not the leaving group. ijarsct.co.in The term "condensation" can be broadly applied to reactions where two molecules join with the loss of a small molecule.

Table 2: Condensation Reaction Methods for Amide/Sulfonamide Synthesis

| Reactants | Coupling/Promoting Agent | Product |

| Carboxylic Acid + Sulfonamide | Carbodiimide (e.g., DCC, EDCI), DMAP | N-Acylsulfonamide nih.gov |

| Carboxylic Acid + Amine | Heat (>100°C) | Amide libretexts.org |

| Carboxylic Acid + Amine | HBF₄ / Molecular Sieves 5A | Amide researchgate.net |

Reactivity of the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the molecule's electronic properties and biological activity. Its reactivity is primarily centered on reduction and its role as a reactive species in biological systems.

The reduction of the nitro group to an amine is one of its most important chemical transformations. This conversion is a key step in the synthesis of many pharmaceutical and chemical intermediates. A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule.

Common methods for nitro group reduction include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or Raney Nickel is a highly effective method. commonorganicchemistry.com Raney Nickel is often preferred when there is a risk of dehalogenation, which could be a concern for this compound. commonorganicchemistry.com

Metal-Acid Systems: Metals like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid (e.g., acetic acid or hydrochloric acid) are classic and reliable methods for this reduction. commonorganicchemistry.com

Sulfide (B99878) Reductions: Sodium sulfide (Na₂S) or other sulfide reagents can be used, often under milder conditions that may be compatible with sensitive substrates. commonorganicchemistry.comsioc-journal.cn This method, known as the Zinin reduction, is widely used in both laboratory and industrial settings. sioc-journal.cn

The product of this reduction would be 4-Amino-5-chlorothiophene-2-sulfonamide , a valuable intermediate for further chemical synthesis.

Table 3: Common Reagents for the Reduction of Nitro Groups to Amines

| Reducing Agent/System | Key Features |

| H₂ + Pd/C | Highly efficient for both aromatic and aliphatic nitro groups. commonorganicchemistry.com |

| H₂ + Raney Nickel | Useful for substrates sensitive to dehalogenation. commonorganicchemistry.com |

| Fe or Zn + Acid | Mild method, often tolerant of other reducible groups. commonorganicchemistry.com |

| SnCl₂ | Mild reducing agent. commonorganicchemistry.com |

| Sodium Sulfide (Na₂S) | Alternative for substrates incompatible with hydrogenation or acidic conditions. commonorganicchemistry.comsioc-journal.cn |

The nitro group is a critical pharmacophore in many bioactive molecules, particularly in antimicrobial agents. nih.govresearchgate.net Its biological activity often relies on its reductive activation within target cells. nih.govresearchgate.net In many microorganisms, nitroreductase enzymes can reduce the nitro group, leading to the formation of highly reactive and cytotoxic intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, and ultimately, the nitro anion radical (NO₂⁻). nih.govnih.gov

These reactive species can induce cellular damage through various mechanisms, including oxidative stress and covalent modification of essential biomolecules like proteins and DNA. dur.ac.uk For instance, 5-nitrothiophene compounds have been shown to be activated by F₄₂₀-dependent nitroreductases in Mycobacterium tuberculosis, leading to the release of nitric oxide, a key component of their mechanism of action. researchgate.net This bioactivation process is crucial for the therapeutic effect of many nitroaromatic drugs. dur.ac.ukresearchgate.net The electron-withdrawing nature of the nitro group itself also affects the molecule's polarity and electronic properties, which can enhance interactions with biological targets. researchgate.net

Reactivity of the Thiophene (B33073) Ring

The thiophene ring in this compound is heavily substituted with electron-withdrawing groups (a chloro group, a nitro group, and a sulfonamide group). This electronic environment profoundly impacts its reactivity.

Aromatic rings like thiophene typically undergo electrophilic aromatic substitution. However, the presence of multiple strong deactivating groups makes the thiophene ring in this molecule electron-deficient and thus highly resistant to electrophilic attack.

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SₙAr) . In SₙAr reactions, a nucleophile attacks an aromatic ring that bears a good leaving group (in this case, the chloro atom) and is activated by electron-withdrawing groups. The nitro group at the para-like position (position 4) relative to the chlorine atom at position 5 strongly activates the ring for this type of reaction by stabilizing the negative charge of the intermediate Meisenheimer complex.

Studies on similar substituted nitrothiophenes have shown that they readily undergo SₙAr reactions. nih.gov For example, the chlorine atom can be displaced by various nucleophiles such as amines, alkoxides, or thiolates. The mode of action for some biologically active nitrothiophenes is thought to involve nucleophilic attack by intracellular thiols at a position bearing a halogen, leading to its displacement. nih.gov Therefore, the chlorine atom at the C5 position of this compound is the most likely site for nucleophilic attack.

Pathways for Electrophilic Aromatic Substitution (e.g., Sulfonation, Halogenation)

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds; however, the thiophene ring in this compound is heavily deactivated towards this type of reaction. This deactivation stems from the presence of three electron-withdrawing groups: a chloro group at position 5, a nitro group at position 4, and a sulfonamide group at position 2.

The thiophene ring is inherently more reactive towards electrophilic substitution than benzene (B151609) due to the ability of the sulfur atom to stabilize the intermediate carbocation through resonance. numberanalytics.comnih.govwikipedia.org However, the strongly deactivating nature of the attached substituents in this compound counteracts this inherent reactivity. Electron-withdrawing groups decrease the electron density of the aromatic ring, making it less nucleophilic and therefore less susceptible to attack by electrophiles. lumenlearning.com

The only available position for substitution on the thiophene ring of this molecule is the C3 position. The directing effects of the existing substituents would determine the feasibility of an electrophile attacking this position. In general, for thiophene rings:

-Cl (Chloro): Halogens are deactivating but are typically ortho-, para-directing. In the context of the thiophene ring, this would translate to directing to adjacent positions.

-NO2 (Nitro): The nitro group is a strong deactivating group and a meta-director on a benzene ring.

-SO2NH2 (Sulfonamide): The sulfonamide group is also a deactivating, meta-directing group.

Considering the positions of the substituents in this compound, all three groups exert a deactivating effect on the entire ring. The cumulative electron-withdrawing effect of these three substituents makes electrophilic aromatic substitution at the C3 position highly unfavorable. Reactions like sulfonation and halogenation, which are common for many aromatic compounds, would require extremely harsh conditions to proceed and are generally not expected to occur readily.

Table 1: General Directing Effects of Substituents on a Thiophene Ring for Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Electronic Effect | Reactivity toward EAS | Directing Effect |

|---|---|---|---|---|

| -Cl | 5 | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Deactivating | Ortho, Para-directing (to adjacent positions) |

| -NO₂ | 4 | Strongly Electron-withdrawing | Strongly Deactivating | Meta-directing |

| -SO₂NH₂ | 2 | Strongly Electron-withdrawing | Strongly Deactivating | Meta-directing |

Susceptibility to Nucleophilic Attack at the Heterocyclic Ring

In contrast to its low reactivity towards electrophiles, the this compound ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This is due to the presence of strong electron-withdrawing groups, which are a key requirement for this reaction mechanism. researchgate.netedurev.in These groups activate the ring for nucleophilic attack by stabilizing the negatively charged intermediate, often referred to as a Meisenheimer complex.

Therefore, this compound is expected to react with various nucleophiles, leading to the displacement of the C5 chloro substituent. The general mechanism for this transformation involves the attack of a nucleophile on the carbon atom bearing the leaving group (chlorine), followed by the departure of the leaving group to restore the aromaticity of the thiophene ring. Studies on similar nitro-substituted thiophenes have shown that they readily undergo nucleophilic substitution. nih.gov

Table 2: Factors Influencing Susceptibility to Nucleophilic Aromatic Substitution

| Feature of this compound | Role in SNAr | Consequence |

|---|---|---|

| Chlorine atom at C5 | Leaving Group | Can be displaced by a nucleophile. |

| Nitro group at C4 | Activating Group | Stabilizes the negative charge of the Meisenheimer intermediate through resonance. |

| Sulfonamide group at C2 | Activating Group | Contributes to the electron-deficient nature of the thiophene ring. |

| Thiophene Ring | Aromatic System | The substrate for the substitution reaction. |

Biological and Pharmacological Research Landscape of 5 Chloro 4 Nitrothiophene 2 Sulfonamide and Its Analogues

Investigations into Antimicrobial Activities

The structural features of 5-Chloro-4-nitrothiophene-2-sulfonamide, which combines a sulfonamide group with a nitro-substituted thiophene (B33073) ring, suggest a potential for broad-spectrum antimicrobial effects. Research into analogous compounds provides a foundation for understanding its likely efficacy.

While specific minimum inhibitory concentration (MIC) values for this compound against key bacterial pathogens are not extensively documented in publicly available literature, the broader class of sulfonamides has a well-established history of antibacterial action. nih.gov Sulfonamides are effective against a wide range of Gram-positive and Gram-negative bacteria, including species of Staphylococcus, Escherichia, Klebsiella, and Salmonella. nih.gov

The presence of a nitro group on the thiophene ring is a noteworthy feature, as nitro-aromatic compounds are known to possess antibacterial properties. researchgate.net For instance, certain nitrothiophene derivatives have demonstrated activity against Staphylococcus aureus and Escherichia coli. researchgate.net The antibacterial efficacy of sulfonamides can be enhanced by the presence of electron-withdrawing groups, such as a nitro group. nih.gov Thiophene-2-carboxamide derivatives have also shown inhibitory activity against Gram-positive bacteria like S. aureus and Bacillus subtilis, as well as Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. nih.gov

Table 1: Representative Antibacterial Activity of Structurally Related Sulfonamide and Nitrothiophene Derivatives

| Compound Class | Bacterial Strain | Reported MIC/Activity |

| Sulfonamide Derivatives | Staphylococcus aureus | MICs ranging from 64 to 512 µg/ml have been reported for some derivatives. nih.gov |

| Sulfonamide Derivatives | Escherichia coli | Susceptible to various sulfonamides. nih.gov |

| Thienopyrimidine-sulfonamide hybrids | Klebsiella pneumoniae | No activity was detected for some tested hybrids. mdpi.com |

| Thiophene Derivatives | Salmonella spp. | Some nitrothiophene carboxamides show potency against Salmonella spp. mdpi.com |

The potential antifungal properties of this compound can be inferred from studies on related structures. Compounds containing a 5-nitrothiophene moiety have been investigated for their antifungal activity. researchgate.net For example, derivatives of 5-nitro-thiophene-thiosemicarbazones have been evaluated against various Candida species and Cryptococcus neoformans. researchgate.net Additionally, some sulfonamides have demonstrated inhibitory activity against certain fungi. nih.gov A study on 5-chloro-1-methyl-4-nitroimidazole (B20735) showed excellent antifungal activity against clinical strains of Candida albicans and Aspergillus niger. researchgate.net

Table 2: Antifungal Activity of Related Nitro-heterocyclic Compounds

| Compound/Derivative | Fungal Strain | Reported Activity |

| 5-nitro-thiophene-thiosemicarbazones | Candida sp., Cryptococcus neoformans | Investigated for in vitro antifungal activity. researchgate.net |

| 5-chloro-1-methyl-4-nitroimidazole | Candida albicans, Aspergillus niger | Minimum bactericidal concentration of 2.5 mg/mL. researchgate.net |

The primary mechanism of antibacterial action for sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway. nih.gov This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropterin pyrophosphate. By acting as a competitive inhibitor of PABA, sulfonamides disrupt the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for DNA synthesis and bacterial replication. ucla.edu

The nitro group in this compound introduces an additional potential mechanism of action. Nitro-aromatic compounds can act as prodrugs that are activated by bacterial nitroreductases. mdpi.com This activation can lead to the formation of reactive nitrogen species that can damage cellular macromolecules and interfere with microbial metabolism. nih.govdur.ac.uk Specifically, 5-nitrothiophenes have been shown to be activated by the F420-dependent nitroreductase Ddn, leading to the release of nitric oxide. nih.govresearchgate.net

Enzyme Inhibition Profiling

Beyond its antimicrobial potential, this compound and its analogues have been investigated as inhibitors of clinically relevant enzymes.

Five-membered heterocyclic sulfonamides, including thiophene-based derivatives, have been shown to be potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II. nih.govsemanticscholar.org For instance, a series of substituted thiophene derivatives demonstrated effective inhibition of hCA I and II with Ki values in the nanomolar range. researchgate.net The inhibitory activity of sulfonamides is attributed to the binding of the sulfonamide group to the zinc ion in the active site of the enzyme. researchgate.net

Table 3: Carbonic Anhydrase Inhibition by Thiophene Sulfonamide Analogues

| Compound Class | CA Isoform | Reported Inhibition (Ki values) |

| Substituted Thiophene Derivatives | hCA I | 447.28 to 1004.65 nM researchgate.net |

| Substituted Thiophene Derivatives | hCA II | 309.44 to 935.93 nM researchgate.net |

| Sulfenimide Derivatives | hCA I | 0.023 to 0.1194 µM nih.gov |

| Sulfenimide Derivatives | hCA II | 0.0044 to 0.152 µM nih.gov |

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing Alzheimer's disease. nih.gov While specific IC50 values for this compound are not widely reported, research on substituted thiophene derivatives indicates their potential as cholinesterase inhibitors.

A study on novel substituted thiophene derivatives revealed potent inhibition of AChE with Ki values in the low nanomolar range (0.28 to 4.01 nM). researchgate.net Another study on sulfenylated 5-aminopyrazoles identified compounds with strong inhibitory activity against both AChE and BChE, with some derivatives showing IC50 values in the low micromolar to nanomolar range. nih.gov

Table 4: Cholinesterase Inhibition by Thiophene and Related Derivatives

| Compound Class | Enzyme | Reported Inhibition (Ki/IC50 values) |

| Substituted Thiophene Derivatives | AChE | Ki: 0.28 to 4.01 nM researchgate.net |

| Sulfenylated 5-aminopyrazoles | AChE | IC50: 1.634 ± 0.066 μM nih.gov |

| Sulfenylated 5-aminopyrazoles | BChE | IC50: 0.0285 ± 0.019 μM nih.gov |

Glycosidase (Alpha-amylase and Alpha-glucosidase) Inhibition

The inhibition of glycosidases, such as alpha-amylase and alpha-glucosidase, is a critical therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. nih.gov By impeding their function, the rate of glucose absorption is reduced. nih.gov Research into sulfonamide derivatives has revealed their potential as inhibitors of these key digestive enzymes.

A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their inhibitory effects on α-glucosidase and α-amylase. nih.gov The majority of these compounds demonstrated significant inhibitory activity. nih.gov Notably, compound 5o (2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide) emerged as a particularly potent inhibitor, showing approximately four times the inhibitory potential against α-glucosidase and six times against α-amylase when compared to the standard drug, acarbose. nih.gov The presence of both an electron-donating methyl group and an electron-withdrawing nitro group on the phenyl ring was found to be highly favorable for the inhibitory activity against both enzymes. nih.gov

While direct studies on this compound are not prevalent, the data from its analogues suggest that the core structure is a promising scaffold for developing glycosidase inhibitors. The inhibitory activities of these related compounds are summarized below.

| Compound | Target Enzyme | IC₅₀ Value | Reference Compound | Reference IC₅₀ |

|---|---|---|---|---|

| Compound 5o | α-Glucosidase | Potent (4x Acarbose) | Acarbose | Standard |

| Compound 5o | α-Amylase | Potent (6x Acarbose) | Acarbose | Standard |

Urease Inhibition

Urease, a nickel-dependent enzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.govresearchgate.net Its inhibition is a key target in addressing various medical and agricultural issues, including those related to infections by ureolytic bacteria. nih.gov Sulfonamide derivatives have been a subject of interest for their potential as urease inhibitors. researchgate.net

In a study focused on 5-arylthiophene-2-sulfonylacetamides, several compounds demonstrated significant urease inhibition. nih.gov For instance, N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl) acetamide (B32628) showed excellent urease inhibition with a percentage inhibition of approximately 46.23% at a concentration of 15 µg/mL and an IC₅₀ value of 17.1 µg/mL. nih.gov Another compound in the series, N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide, also exhibited strong inhibition, with a 92.12% inhibition at 40 µg/mL and an IC₅₀ value of 17.1 µg/mL. nih.gov These findings underscore the potential of the thiophene sulfonamide scaffold in the design of effective urease inhibitors.

| Compound | Concentration | % Inhibition | IC₅₀ (µg/mL) |

|---|---|---|---|

| N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl) acetamide | 15 µg/mL | 46.23 ± 0.11 | 17.1 |

| N-((5-(3,5-dimethylphenyl)thiophen-2-yl)sulfonyl)acetamide | - | - | 17.9 + 0.13 |

| N-((5-phenylthiophen-2-yl)sulfonyl)acetamide | 50 µg/mL | 67.56 ± 0.007 | ~38.4 |

| N-((5-phenylthiophen-2-yl)sulfonyl)acetamide | 250 µg/mL | 89 ± 0.01 | ~38.4 |

| N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide | 40 µg/mL | 92.12 ± 0.21 | ~17.1 ± 0.15 |

| N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide | 80 µg/mL | 94.66 ± 0.11 | ~17.1 ± 0.15 |

Protease Inhibitory Capabilities

Proteases are a class of enzymes that catalyze proteolysis, the breakdown of proteins. Their inhibition is a therapeutic strategy in a wide range of diseases, including cancer, inflammatory conditions, and viral infections. nih.gov Sulfonamides have been identified as a significant class of protease inhibitors. nih.govresearchgate.net

Of particular note is their role in the inhibition of metalloproteases, such as matrix metalloproteases (MMPs), which are implicated in tumor invasion. nih.gov The development of sulfonamide-based MMP inhibitors has led to compounds that are being evaluated in clinical trials for their anticancer properties. nih.gov Furthermore, sulfonamide derivatives have been designed to inhibit tumor necrosis factor-alpha converting enzyme (TACE), which is involved in inflammatory processes. nih.gov

In the realm of viral diseases, some clinically used HIV protease inhibitors, like amprenavir, contain a sulfonamide moiety that is crucial for their potency. nih.gov Research is ongoing to synthesize new sulfonamide derivatives with improved activity against resistant viral strains. nih.govelsevierpure.com The inhibitory potential of sulfonamides also extends to other viral proteases, such as those from herpes viruses, and cysteine proteases like caspases and cathepsins, which are involved in conditions like rheumatoid arthritis and inflammatory bowel disease. nih.govresearchgate.net

Anticancer Research Applications

Evaluation of Cytotoxic Activity in Human Cancer Cell Lines (e.g., HCT-116, MCF-7, HeLa)

The cytotoxic potential of compounds related to this compound has been investigated against various human cancer cell lines. A study on novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide (B165840) derivatives revealed that a majority of the synthesized compounds exhibited cytotoxic activity against human colon carcinoma (HCT-116), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines, with IC₅₀ values often below 100 μM. mdpi.com

In another study, a series of 5'-amino-2'-hydroxy chalcones were evaluated for their cytotoxicity. nih.gov Compound AC-13 demonstrated the highest cytotoxicity against HCT-116 cells with an IC₅₀ value of 42.1 ± 4.0 µM. nih.gov Compound AC-10 showed the most potent effect on MCF-7 cells with an IC₅₀ of 74.7 ± 3.5 µM. nih.gov It was also noted that certain pyrimidine (B1678525) thione derivatives can induce cytotoxicity in both MCF-7 and HCT-116 cell lines, with the presence of a nitro (NO₂) group potentially contributing to this effect due to its strong electron-withdrawing nature. researchgate.net

The cytotoxic activities of representative analogue compounds are presented in the table below.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| AC-13 (5'-amino-2'-hydroxy chalcone) | HCT-116 | 42.1 ± 4.0 |

| AC-14 (5'-amino-2'-hydroxy chalcone) | HCT-116 | 62 ± 2.3 |

| AC-10 (5'-amino-2'-hydroxy chalcone) | HCT-116 | 95.4 ± 1.7 |

| AC-10 (5'-amino-2'-hydroxy chalcone) | MCF-7 | 74.7 ± 3.5 |

| Triazinone derivative 13 | HCT-116 | 8.37 ± 0.5 |

| Triazinone derivative 13 | MCF-7 | 3.81 ± 0.2 |

| Doxorubicin (Reference) | HCT-116 | 5.23 ± 0.3 |

| Doxorubicin (Reference) | MCF-7 | 4.17 ± 0.2 |

Elucidation of Potential Anticancer Mechanisms and Target Interactions

Research into the anticancer mechanisms of sulfonamide-containing compounds has revealed several modes of action. One of the key mechanisms is the induction of apoptosis, or programmed cell death. A novel 1,2,4-triazine (B1199460) sulfonamide derivative was shown to induce apoptosis in colon cancer cells through both intrinsic and extrinsic pathways, which was associated with an increase in the activity of caspases-8, -9, and -3/7. nih.gov

Cell cycle arrest is another common mechanism. mdpi.com The treatment of HCT-116, HeLa, and MCF-7 cells with certain 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives resulted in cell cycle arrest. mdpi.com Similarly, selected 5'-amino-2'-hydroxy-1,3-diaryl-2-propen-1-ones were found to arrest the cell cycle of HCT-116 cells in the G0/G1 phase. nih.gov

Furthermore, these compounds can modulate the levels of important molecules involved in cancer progression. The aforementioned 1,2,4-triazine sulfonamide derivative was found to decrease the concentrations of sICAM-1, mTOR, and cathepsin B, while increasing the concentration of Beclin-1 in colon cancer cell lines. nih.gov Molecular docking studies have also been employed to understand the interactions between these compounds and their potential targets. For example, a thiazolopyrimidine analogue showed a favorable docking score with the EGFR enzyme, suggesting a possible mechanism of action through the inhibition of this receptor tyrosine kinase. researchgate.net

Exploration of Antiviral Activities

The sulfonamide functional group is a key component in a variety of drugs with a broad spectrum of biological activities, including antiviral properties. nih.govmdpi.com Research has demonstrated that sulfonamide derivatives can exhibit inhibitory activity against a range of viruses.

For instance, a series of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized and screened for their activity against the tobacco mosaic virus (TMV). nih.govresearchgate.net Several of these compounds showed a certain degree of antiviral activity, with two compounds in particular, 7b and 7i , exhibiting approximately 50% inhibition of TMV, which is comparable to the commercial antifungal agent ningnanmycin. nih.gov The nature of the substituents on the sulfonamide moiety was found to significantly impact the antiviral activity. nih.govresearchgate.net

In another study, certain newly synthesized compounds were evaluated for their in vitro antiviral activity against the infectious bursal disease virus (IBDV). researchgate.net Two of the tested compounds, 5a and 17 , demonstrated high potency when compared to the reference drug, ribavirin, suggesting their potential as antiviral additives in vaccine production. researchgate.net The broad antiviral potential of sulfonamides is also highlighted by their use as HIV protease inhibitors. nih.gov

Additional Biological Activities and Agronomic Potential

Beyond its potential as an antiviral agent, the chemical structure of this compound suggests a broader spectrum of biological activities, including applications in agriculture and as a lead for other therapeutic areas.

The sulfonamide chemical group is a well-established pharmacophore in the development of herbicides. Substituted heterocyclic sulfonamides, in particular, have been shown to possess significant herbicidal activity. google.com These compounds often act by inhibiting key enzymes in the biosynthetic pathways of branched-chain amino acids in plants, which are essential for their growth and development. The structural features of this compound, combining a substituted thiophene ring with a sulfonamide group, align with the general characteristics of known herbicidal compounds. While specific studies on its herbicidal efficacy are not widely available, its chemical architecture makes it a plausible candidate for such applications, potentially exhibiting selective or broad-spectrum weed control.

Nitroheterocyclic compounds, including those based on a nitrothiophene core, have garnered significant interest for their antiprotozoal properties. nih.gov Research has demonstrated that 5-nitrothiophene derivatives can exhibit potent activity against Leishmania species. A study on 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole derivatives revealed significant antileishmanial effects against the promastigote form of Leishmania major. nih.govresearchgate.net Another class of related compounds, 5-nitrothiophene-2-carboxamides, has also been identified as having promising antileishmanial activity, although their development has been hampered by poor aqueous solubility. dur.ac.ukdur.ac.uk The antileishmanial activity of these compounds is believed to be mediated by the enzymatic reduction of the nitro group within the parasite, leading to the formation of cytotoxic radical species.

The table below summarizes the in vitro antileishmanial activity of some 5-nitrothiophene analogues against Leishmania major promastigotes.

| Compound | Structure | IC50 (µM) | Reference |

| 2-(5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazol-2-ylthio)benzo[d]thiazole | A 5-nitrothiophene linked to a benzothiazole (B30560) via a thiadiazole-thioether bridge. | Data not provided in µM | nih.gov |

| 5-nitrothiophene-2-carboxamide derivative | A 5-nitrothiophene with a carboxamide at the 2-position. | Potent activity reported | dur.ac.ukdur.ac.uk |

| 2-substituted-thio-1,3,4-thiadiazoles bearing a 5-nitrothiophene moiety | Various substitutions on the thioether linkage. | 1.11 - 3.16 | tandfonline.com |

This table is for illustrative purposes and includes data for analogues of this compound.

The structural motifs within this compound suggest its potential to interact with a variety of biological macromolecules.

G-protein coupled receptors (GPCRs): GPCRs are a major class of drug targets, and their modulation is key to treating a vast array of diseases. nih.govnih.gov While direct interaction of this compound with GPCRs has not been reported, the sulfonamide moiety is present in many known GPCR ligands. The ability of such compounds to form specific hydrogen bonds and occupy defined pockets within the receptor structure is crucial for their activity.

Protein-protein interactions (PPIs): The sulfonamide group is recognized as a valuable pharmacophore in the design of molecules that can modulate PPIs. nih.govacs.org These interactions are often characterized by large and relatively flat interfaces, and small molecules that can disrupt them are of great therapeutic interest. Studies using model systems like the FK506-binding protein 12 (FKBP12) have shown that sulfonamides can form highly conserved and specific interactions within protein binding pockets. nih.govacs.orgresearchgate.netresearchgate.net

Protein-tyrosine phosphatases (PTPs): PTPs are critical regulators of signal transduction pathways, and their dysregulation is implicated in numerous diseases, including cancer and metabolic disorders. nih.gov The development of selective PTP inhibitors has been challenging due to the conserved nature of their active sites. morressier.com However, some sulfonamide-containing molecules have been shown to act as allosteric inhibitors of PTPs, binding to sites outside the active site and modulating their activity. nih.gov Additionally, thiophosphate derivatives have been identified as effective competitive inhibitors of PTPs, suggesting that sulfur-containing moieties can play a role in PTP inhibition. nih.gov

Nitroaromatic compounds, including 5-nitrothiophenes, are a promising class of agents against Mycobacterium tuberculosis. researchgate.netnih.gov Their mechanism of action often involves reductive activation of the nitro group by mycobacterial enzymes, such as the F420-dependent nitroreductase Ddn, to produce reactive nitrogen species like nitric oxide, which are toxic to the bacteria. researchgate.netnih.govnih.gov This mode of action is effective against both replicating and non-replicating persistent forms of the tubercle bacillus. researchgate.netnih.gov

Furthermore, studies on nitrotriazole-based sulfonamides have demonstrated potent antitubercular activity. nih.govnih.gov Notably, compounds incorporating a chlorothiophene sulfonamide moiety exhibited significant inhibitory effects against M. tuberculosis. nih.gov

The table below presents the antitubercular activity of some nitrotriazole-based sulfonamides that are structurally related to the target compound.

| Compound | Description | IC50 (µM) | MIC (µM) | Reference |

| Compound 2 | 3-nitrotriazole-based chlorothiophenesulfonamide | 0.57 | 3.13 | nih.govnih.gov |

| Compound 4 | 3-nitrotriazole-based chlorothiophenesulfonamide | 0.38 | 1.56 | nih.govnih.gov |

| Compound 7 | 3-nitrotriazole-based trifluoromethoxy-phenylsulfonamide | 0.79 | 3.13 | nih.govnih.gov |

This table is for illustrative purposes and includes data for analogues of this compound.

Computational and Theoretical Frameworks in the Study of 5 Chloro 4 Nitrothiophene 2 Sulfonamide

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery and molecular biology for understanding and predicting ligand-protein interactions.

Molecular docking simulations are employed to model the interaction between a ligand, such as 5-Chloro-4-nitrothiophene-2-sulfonamide, and the active site of a biological macromolecule, like an enzyme. The primary goals are to determine the most stable binding pose (binding mode) and to estimate the strength of the interaction, commonly expressed as binding affinity or binding energy (ΔG), often in kcal/mol. A more negative binding energy value indicates a more favorable and stable interaction between the ligand and the protein.

For instance, in studies of similar thiophene (B33073) derivatives, molecular docking has been used to explore binding modes within the active sites of various enzymes. researchgate.net The docking process involves preparing the ligand and protein structures, defining a search space (grid box) around the active site, and then using a scoring function to evaluate and rank the generated poses. nih.gov While specific docking studies on this compound are not extensively detailed in available literature, the binding affinities of analogous thiophene-based compounds against specific protein targets illustrate the type of data generated.

| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Thiophene Derivatives | Salmonella typhi receptor | -7.1 to -7.8 | researchgate.net |

| Benzothieno[3,2-d]pyrimidin-4-one Sulphonamide Derivatives | Murine Cyclooxygenase-2 (mCOX-2) | -8.5 to -10.2 (for active compounds) | nih.gov |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide Derivatives | α-glucosidase | -7.4 to -9.8 | nih.gov |

This table presents example binding affinities for compounds structurally related to this compound to illustrate the data obtained from molecular docking studies.

Beyond predicting binding energy, docking analysis provides detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to molecular recognition and binding specificity. Key interactions typically identified include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the -NH of the sulfonamide) and acceptors (like carbonyl oxygens or nitrogen atoms on amino acid residues).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (such as the thiophene ring) and hydrophobic amino acid residues (e.g., Valine, Leucine, Phenylalanine) in the binding pocket. nih.gov

Electrostatic Interactions: Involve attractions between charged or polar groups on the ligand and the protein. nih.gov

Van der Waals Forces: General attractive or repulsive forces between atoms.

In studies of related sulfonamides, docking simulations have successfully identified critical amino acid residues within enzyme active sites that form hydrogen bonds and hydrophobic interactions with the ligands, thereby anchoring them in place. nih.govnih.gov For this compound, the sulfonamide group (-SO2NH2), the nitro group (-NO2), and the chloro-substituted thiophene ring would be expected to be the primary drivers of such interactions within a protein's active site.

Quantum Chemical Calculations

Quantum chemical calculations are used to investigate the electronic structure and properties of molecules from first principles. These methods provide a detailed understanding of molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.govnih.gov DFT calculations, often using functionals like B3LYP with a specific basis set (e.g., 6-31G(d,p) or 6-311G+(d,p)), can optimize the molecular geometry of this compound to find its most stable three-dimensional conformation. nih.govnih.gov

These calculations provide detailed information on geometric parameters such as bond lengths, bond angles, and dihedral angles. nih.gov Furthermore, DFT is used to compute various electronic properties, including the distribution of electron density, molecular electrostatic potential (MEP), and orbital energies, which are crucial for understanding the molecule's reactivity and intermolecular interactions. nih.govsemanticscholar.org

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons, which acts as an electron donor. The energy of the HOMO (EHOMO) is related to the molecule's ionization potential. rsc.org

LUMO: The innermost empty orbital, which acts as an electron acceptor. The energy of the LUMO (ELUMO) is related to the electron affinity. rsc.org

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests that the molecule is more easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.gov For this compound, the electron-withdrawing nitro and sulfonamide groups are expected to lower the LUMO energy, influencing its reactivity. DFT calculations are the standard method for computing these orbital energies and the resulting energy gap.

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 5-Aryl Thiophene with Sulfonylacetamide | -6.83 to -6.49 | -2.84 to -2.19 | 3.99 to 4.64 | nih.gov |

| Thiophene-2-carboxamide Derivatives | -5.91 to -5.58 | -2.73 to -1.99 | 3.13 to 3.92 | nih.gov |

This table shows representative HOMO-LUMO energies and gaps for related thiophene structures calculated using DFT, illustrating the data range expected for such compounds.

Quantum chemical calculations, particularly DFT, are highly effective in simulating and predicting the spectroscopic properties of molecules. These simulations provide valuable support for the interpretation of experimental data.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net This simulated IR spectrum helps in assigning the absorption bands observed in an experimental spectrum to specific vibrational modes of the molecule's functional groups, such as the stretching and bending of the S=O and N-H bonds in the sulfonamide group, or the asymmetric and symmetric stretching of the N-O bonds in the nitro group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate electronic transitions and predict the UV-Vis absorption spectrum. nih.gov The calculations can determine the wavelengths of maximum absorption (λmax) and identify the nature of the electronic transitions involved, such as π→π* or n→π* transitions, which are often related to the HOMO→LUMO transition. researchgate.net For a molecule like this compound, with its conjugated thiophene ring and nitro group, such transitions are expected to be prominent in the UV-Vis spectrum.

Assessment of Thermodynamic Parameters

While specific thermodynamic data for this compound is not extensively detailed in available literature, the assessment of such parameters for structurally related nitrothiophene derivatives provides a methodological framework. The thermodynamic properties of organic compounds are crucial for understanding their stability and reactivity. For nitrothiophene derivatives, these parameters are typically determined through experimental techniques coupled with theoretical calculations.

Experimental approaches often involve calorimetry. For instance, rotating bomb combustion calorimetry is used to measure the standard molar enthalpies of combustion (Δc Hₘ°). researchgate.net From this, the standard molar enthalpies of formation in the crystalline phase (Δf Hₘ°(cr)) can be derived. researchgate.net Another key parameter is the standard molar enthalpy of sublimation (Δsub Hₘ°), which can be determined using methods like the Knudsen mass loss effusion technique, which measures vapor pressure dependence on temperature. researchgate.net